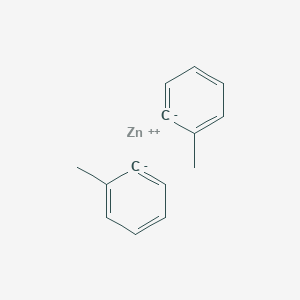
Zinc, bis(2-methylphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zinc, bis(2-methylphenyl)-: is an organozinc compound with the molecular formula C14H14Zn It is characterized by the presence of two 2-methylphenyl groups attached to a central zinc atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of Zinc, bis(2-methylphenyl)- typically involves the reaction of zinc chloride with 2-methylphenyl magnesium bromide (Grignard reagent) in an anhydrous ether solvent. The reaction proceeds as follows:
ZnCl2+2C6H4(CH3)MgBr→Zn(C6H4(CH3))2+2MgBrCl
This reaction is carried out under an inert atmosphere to prevent the oxidation of the Grignard reagent and the product.
Industrial Production Methods: On an industrial scale, the production of Zinc, bis(2-methylphenyl)- can be achieved through a similar process, but with optimized conditions to ensure higher yields and purity. This may involve the use of more efficient solvents, catalysts, and purification techniques.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Zinc, bis(2-methylphenyl)- can undergo oxidation reactions, leading to the formation of zinc oxide and corresponding organic by-products.
Substitution: This compound can participate in substitution reactions where the 2-methylphenyl groups are replaced by other functional groups.
Coordination: Zinc, bis(2-methylphenyl)- can form coordination complexes with various ligands, altering its chemical properties and reactivity.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents under controlled conditions.
Substitution: Halogenating agents or nucleophiles in the presence of a suitable catalyst.
Coordination: Ligands such as phosphines, amines, or other donor molecules.
Major Products:
Oxidation: Zinc oxide and organic by-products.
Substitution: New organozinc compounds with different functional groups.
Coordination: Various coordination complexes with altered properties.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: Zinc, bis(2-methylphenyl)- is used as a catalyst in various organic reactions, including cross-coupling reactions and polymerization processes.
Synthesis: It serves as a precursor for the synthesis of other organozinc compounds and coordination complexes.
Biology and Medicine:
Drug Delivery: Zinc-based compounds, including Zinc, bis(2-methylphenyl)-, are explored for their potential in drug delivery systems due to their biocompatibility and ability to form stable complexes with pharmaceuticals.
Industry:
Materials Science: This compound is used in the development of new materials with specific properties, such as improved mechanical strength or enhanced electrical conductivity.
Mecanismo De Acción
The mechanism by which Zinc, bis(2-methylphenyl)- exerts its effects involves the interaction of the zinc center with various molecular targets. The zinc atom can coordinate with different ligands, altering the electronic and steric properties of the compound. This coordination ability is crucial for its role in catalysis and complex formation.
Comparación Con Compuestos Similares
Zinc, bis(2-phenyl)-: Similar structure but with phenyl groups instead of 2-methylphenyl groups.
Zinc, bis(2-chlorophenyl)-: Contains chlorophenyl groups, leading to different reactivity and applications.
Zinc, bis(2-methoxyphenyl)-:
Uniqueness: Zinc, bis(2-methylphenyl)- is unique due to the presence of the 2-methylphenyl groups, which provide specific steric and electronic effects
Propiedades
Número CAS |
7029-31-4 |
|---|---|
Fórmula molecular |
C14H14Zn |
Peso molecular |
247.6 g/mol |
Nombre IUPAC |
zinc;methylbenzene |
InChI |
InChI=1S/2C7H7.Zn/c2*1-7-5-3-2-4-6-7;/h2*2-5H,1H3;/q2*-1;+2 |
Clave InChI |
AUGAZENISHMAIK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=[C-]1.CC1=CC=CC=[C-]1.[Zn+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


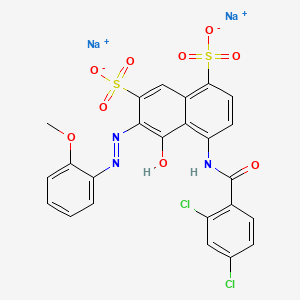

amino}-2-oxoethyl)-3-chloro-N-[2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B14737155.png)
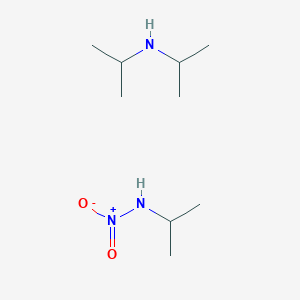
![[2-(4-Chlorophenyl)-1,3-dioxolan-4-yl]methyl acetate](/img/structure/B14737174.png)
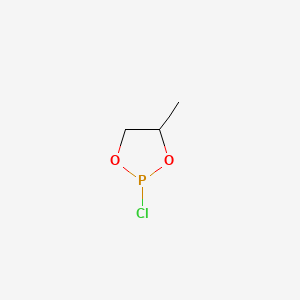
![1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(2-chlorobenzene)](/img/structure/B14737190.png)
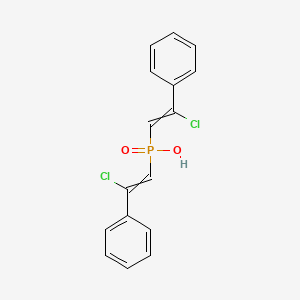
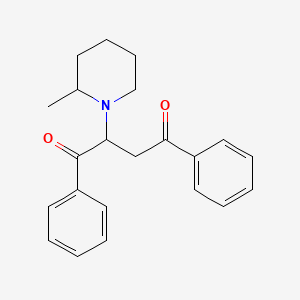
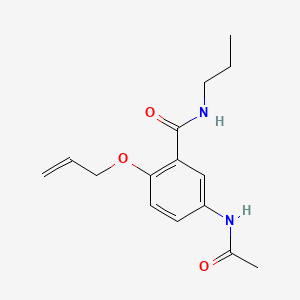
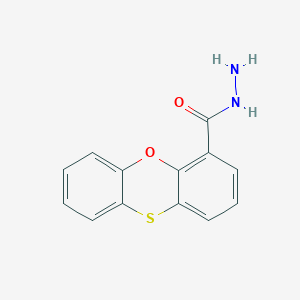
![Dimethyl [(E)-phenyldiazenyl]phosphonate](/img/structure/B14737219.png)
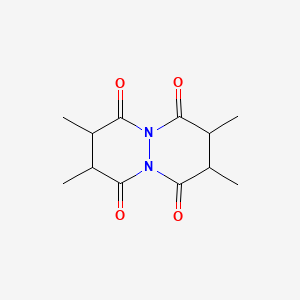
![ethyl N-(ethoxycarbonylamino)-N-[3-[ethoxycarbonyl-(ethoxycarbonylamino)amino]-2,4,6-trimethylphenyl]carbamate](/img/structure/B14737234.png)
